molecular formula C17H19ClN4O4S B3007021 N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride CAS No. 1215791-20-0

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride

Cat. No.: B3007021
CAS No.: 1215791-20-0
M. Wt: 410.87
InChI Key: MKLQNMAJQYMOIC-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a benzo[d]thiazole core linked to a 5-nitrofuran carboxamide moiety via a 3-(dimethylamino)propyl chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. Its structure combines heterocyclic aromatic systems (benzothiazole, nitrofuran) with a tertiary amine side chain, which may influence bioavailability, receptor binding, and metabolic stability.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S.ClH/c1-19(2)10-5-11-20(16(22)13-8-9-15(25-13)21(23)24)17-18-12-6-3-4-7-14(12)26-17;/h3-4,6-9H,5,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLQNMAJQYMOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(O3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Nitrofuran Ring: The nitrofuran ring is introduced via a nitration reaction, where a furan derivative is treated with a nitrating agent such as nitric acid.

    Coupling with the Dimethylamino Propyl Group: The final step involves coupling the benzo[d]thiazole and nitrofuran intermediates with a dimethylamino propyl group. This can be achieved through a nucleophilic substitution reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran ring can undergo oxidation reactions, potentially forming nitro derivatives or other oxidized products.

    Reduction: The nitro group in the nitrofuran ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Alkylating agents like methyl iodide or ethyl bromide.

Major Products

    Oxidation: Nitro derivatives or other oxidized forms of the nitrofuran ring.

    Reduction: Amino derivatives of the nitrofuran ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride may exhibit antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, offering possibilities for the treatment of various diseases.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its synthesis and functionalization can lead to the creation of products with specific desired properties.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride likely involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzo[d]thiazole and nitrofuran moieties may facilitate binding to these targets, while the dimethylamino propyl group could enhance solubility and cellular uptake. The exact pathways and molecular interactions would depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Structural Differences

Key structural analogs (Table 1) share carboxamide or benzothiazole motifs but differ in substituents and heterocyclic systems.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride* Not explicitly provided in evidence Benzo[d]thiazole, 5-nitrofuran, dimethylaminopropyl chain, hydrochloride salt
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (SzR-105) C₁₅H₂₀ClN₃O₂ 309.79 4-hydroxyquinoline core, dimethylaminopropyl chain, hydrochloride salt
N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₆H₂₀ClN₃O₂ 321.80 4-hydroxyquinoline core, pyrrolidinylethyl chain, hydrochloride salt
N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide C₁₉H₂₆N₄O₃ 358.43 4-hydroxyquinoline core, morpholinomethyl and dimethylaminoethyl chains
1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide C₂₈H₂₃N₃O₄S 497.56 Benzodioxole, thiazole, cyclopropane carboxamide, methoxyphenyl substituent

Functional Group Impact on Properties

  • 5-Nitrofuran vs. 4-Hydroxyquinoline: The nitro group in furan (target compound) may enhance electrophilicity and antimicrobial activity compared to the hydroxylated quinoline in SzR-105 . However, hydroxyquinolines often exhibit metal-chelating properties, which are absent in nitrofurans.
  • Dimethylaminopropyl vs. Pyrrolidinylethyl Chains: The dimethylamino group in the target compound and SzR-105 improves water solubility via protonation, whereas pyrrolidinylethyl chains (e.g., C₁₆H₂₀ClN₃O₂) may increase lipophilicity and CNS penetration .
  • Benzothiazole vs. Benzodioxole : Benzothiazole (target) is electron-deficient, favoring π-π stacking in receptor binding, while benzodioxole (compound 78 ) provides steric bulk and metabolic stability due to its fused oxygen rings.

Pharmacological Implications (Inferred)

  • Antimicrobial Potential: The 5-nitrofuran group is historically associated with antibacterial and antiparasitic activity, suggesting the target compound may share these properties.
  • Neuroactive Potential: Analogs with dimethylamino chains (e.g., SzR-105) are often explored for CNS targets due to their ability to cross the blood-brain barrier .

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

The compound features several notable structural components:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Nitrofuran ring : Associated with antibacterial properties.
  • Dimethylamino propyl side chain : Enhances solubility and potential cellular uptake.

The synthesis typically involves multiple steps:

  • Formation of the benzo[d]thiazole core through cyclization of 2-aminothiophenol with aldehydes or ketones.
  • Introduction of the nitrofuran ring via nitration reactions.
  • Coupling with the dimethylamino propyl group , often through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity.

Microorganism Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
Pseudomonas aeruginosaModerate activity notedBiofilm inhibition

Studies have shown that the compound is bactericidal against Gram-positive bacteria, outperforming standard antibiotics like levofloxacin in certain assays .

Anticancer Activity

The compound's anticancer potential has been explored in various studies, indicating its ability to inhibit cancer cell proliferation through multiple pathways:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Triggers programmed cell death via mitochondrial pathways.
  • Inhibition of Metastasis : Reduces invasive properties of cancer cells.

The mechanism by which this compound exerts its effects involves interaction with various biological targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
  • DNA Interaction : Potential intercalation with DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Study on Antibacterial Activity : A study published in MDPI demonstrated that the compound exhibited strong antibacterial activity against MRSA strains, with an MBIC (Minimum Biofilm Inhibitory Concentration) significantly lower than that of standard treatments .
  • Anticancer Research : In vitro studies have shown that the compound can effectively reduce viability in multiple cancer cell lines, suggesting a broad-spectrum anticancer potential.
  • Toxicity Assessment : Preliminary toxicity assessments indicate low cytotoxicity towards normal human cells, making it a promising candidate for further development.

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